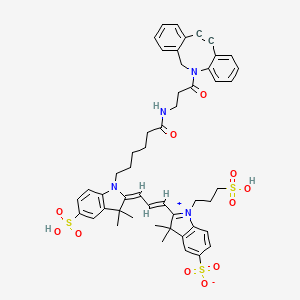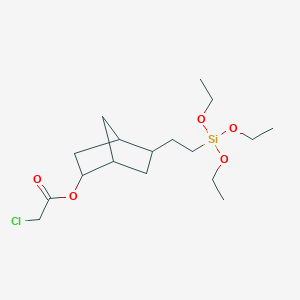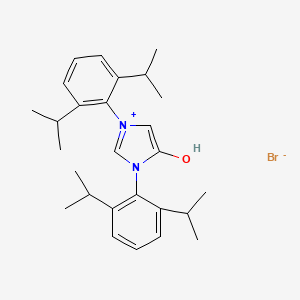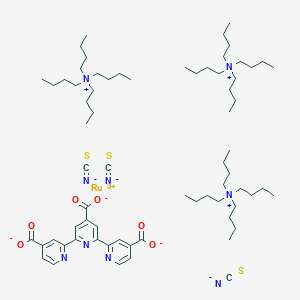
Cy3 DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3 Dibenzocyclooctyne (Cy3 DBCO) is a derivative of the Cyanine3 fluorophore, known for its orange fluorescent properties. It is a pH-insensitive dye with an excitation wavelength of 555 nm and an emission wavelength of 580 nm . This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, due to its fast reaction kinetics and good stability .
Aplicaciones Científicas De Investigación
Cy3 DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Medicine: Utilized in drug delivery systems and diagnostic imaging to target specific cells or tissues.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.
Mecanismo De Acción
Target of Action
Cy3 DBCO, also known as DBCO-Sulfo-Cy3, is a derivative of the Cyanine3 fluorophore . The primary targets of this compound are azide-containing molecules or compounds . These targets are often biomolecules that have been tagged with an azide group for the purpose of detection or imaging .
Mode of Action
This compound interacts with its targets through a copper-free “click chemistry” reaction . Specifically, the DBCO (dibenzocyclooctyne) moiety in this compound reacts with azides to form a stable triazole . , making it a convenient method for labeling azide-tagged biomolecules.
Biochemical Pathways
The interaction between this compound and azide-tagged biomolecules results in the formation of a stable triazole linkage . This process is part of the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . The formation of this linkage allows for the detection or imaging of the azide-tagged biomolecules, providing valuable information about their location and behavior within a biological system .
Pharmacokinetics
It’s known that this compound is water-soluble , which can influence its bioavailability and distribution within a biological system. Its fluorescence is pH-insensitive from pH 4 to pH 10
Result of Action
The result of this compound’s action is the successful labeling of azide-tagged biomolecules, allowing for their detection or imaging . This can provide valuable insights into the location, behavior, and interactions of these biomolecules within a biological system .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of azide-tagged biomolecules and the pH of the environment . Its water solubility allows it to be used in aqueous environments , and its pH-insensitivity enables it to function effectively in environments with a pH between 4 and 10 .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Cy3 DBCO plays a significant role in biochemical reactions, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . It reacts with azide-functionalized compounds or biomolecules to form a stable triazole linkage . This reaction occurs without the need for a Cu (I) catalyst, making it a valuable tool in copper-free click chemistry . The nature of these interactions is characterized by fast reaction kinetics and good stability .
Cellular Effects
This compound has been used to label cellular target proteins and study drug target engagement with drug surrogates in live cells . It allows specific labeling of cellular membrane lipids and proteins . Furthermore, it has been used to adhere cells together using click chemistry . The influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.
Molecular Mechanism
The mechanism of action of this compound involves its reaction with azide-functionalized compounds or biomolecules to form a stable triazole linkage . This reaction, part of the SPAAC process, occurs without the need for a Cu (I) catalyst
Metabolic Pathways
It is known that this compound can introduce chemical tags in the form of glycoproteins and glycolipids to the membrane of each cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy3 DBCO is synthesized by attaching the Cyanine3 fluorophore to a dibenzocyclooctyne (DBCO) moiety. The synthesis involves the following steps:
Synthesis of Cyanine3 Fluorophore: The Cyanine3 fluorophore is synthesized through a series of condensation reactions involving indole derivatives and quaternary ammonium salts.
Attachment of DBCO: The DBCO moiety is attached to the Cyanine3 fluorophore through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine3 Fluorophore: Large-scale synthesis of the Cyanine3 fluorophore using automated reactors.
Attachment of DBCO: The DBCO moiety is attached to the Cyanine3 fluorophore in large reaction vessels, followed by purification using chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cy3 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is a type of click chemistry that does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage between the DBCO and the azide-containing molecule .
Comparación Con Compuestos Similares
Similar Compounds
Cy3 Azide: Another derivative of the Cyanine3 fluorophore, but with an azide group instead of DBCO.
DBCO-PEG4-Fluor 545: A DBCO-containing fluorescent dye with different spectral properties.
Uniqueness
Cy3 DBCO is unique due to its combination of the Cyanine3 fluorophore and the DBCO moiety, which allows for efficient and stable labeling of azide-containing molecules without the need for a copper catalyst. This makes it particularly useful for biological applications where copper toxicity is a concern .
Propiedades
IUPAC Name |
2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGTQOHAQKUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54N4O11S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B6292484.png)



![2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B6292524.png)
